molecular formula C24H26N4O5S B14966381 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B14966381
M. Wt: 482.6 g/mol
InChI Key: VAZONSUQVXGRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one core modified with a 6-thioxo group and a 4-oxobutyl chain linked to a 4-(2-methoxyphenyl)piperazine moiety. The quinazolinone core contributes rigidity and hydrogen-bonding capacity, while the 2-methoxyphenylpiperazine substituent may enhance receptor-binding specificity, particularly for serotonergic or dopaminergic targets.

Properties

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

IUPAC Name

7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C24H26N4O5S/c1-31-19-6-3-2-5-18(19)26-9-11-27(12-10-26)22(29)7-4-8-28-23(30)16-13-20-21(33-15-32-20)14-17(16)25-24(28)34/h2-3,5-6,13-14H,4,7-12,15H2,1H3,(H,25,34)

InChI Key

VAZONSUQVXGRES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

Preparation Methods

Formation of the Quinazolinone Skeleton

The quinazolin-4(3H)-one structure is synthesized via cyclocondensation of substituted anthranilic acids with formamide. For the dioxolo[4,5-g]quinazolin-8(5H)-one derivative:

  • Anthranilic acid derivative preparation : 4,5-Dihydroxyanthranilic acid is protected as a methylenedioxy (dioxolane) group using dichloromethane under basic conditions.
  • Cyclization : Heating with formamide at 135–165°C for 4 hours induces cyclodehydration (Yield: 82–89%).

Reaction Conditions :

Step Reagents Temperature Time Yield
Protection CH₂Cl₂, K₂CO₃ RT 12 h 90%
Cyclization Formamide 150°C 4 h 85%

Introduction of the Thioxo Group

Thionation at position 6 is achieved using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide):

  • Reaction Protocol : Reflux in anhydrous toluene (110°C, 6 h) substitutes the carbonyl oxygen with sulfur.
  • Purification : Silica gel chromatography (petroleum ether:ethyl acetate = 3:1) yields 6-thioxo derivative (Yield: 75%).

Installation of the 4-Oxobutyl Linker

Bromination of 4-(2-Methoxyphenyl)butan-2-one

The 4-oxobutyl chain is introduced via bromination followed by nucleophilic substitution:

  • Bromination : 4-(2-Methoxyphenyl)butan-2-one (5) treated with Br₂ in methanol at 0–7°C yields 1-bromo-4-(2-methoxyphenyl)butan-2-one (6a) as the major product (5:1 ratio vs. 6b).
  • Optimization : Using acetic acid as solvent favors 6b formation, necessitating careful solvent selection.

Characterization Data for 6a :

  • ¹H NMR (CDCl₃) : δ 7.19 (m, ArH), 3.87 (s, -CH₂Br), 3.81 (d, -OCH₃), 2.93 (s, -CH₂CH₂-).

Alkylation of Quinazolinone Core

The brominated linker (6a) is coupled to the quinazolinone core via nucleophilic displacement:

  • Base-Mediated Reaction : Sodium hydride (NaH) in DMSO facilitates deprotonation at N-3, enabling alkylation (Yield: 55%).
  • Product Characterization :
  • ¹H NMR (CDCl₃) : δ 8.29 (dd, C5-H), 4.78 (s, -CH₂-), 3.84 (s, -OCH₃).

Synthesis of 4-(2-Methoxyphenyl)piperazine

Piperazine Functionalization

The 2-methoxyphenyl group is introduced via Buchwald-Hartwig amination:

  • Coupling Reaction : Piperazine reacts with 2-bromoanisole using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base in toluene (Yield: 68–72%).
  • Oxidation : Subsequent treatment with m-CPBA oxidizes the piperazine to the 4-oxopiperazin-1-yl derivative.

Final Coupling and Global Deprotection

Amide Bond Formation

The 4-oxobutyl-linked quinazolinone is conjugated to 4-(2-methoxyphenyl)piperazine via amide coupling:

  • Activation : The ketone group is activated as an acyl chloride using POCl₃ in acetonitrile.
  • Coupling : Reaction with piperazine derivative in THF with DIEA as base (Yield: 65–70%).

Purification and Characterization

Final purification via column chromatography (CH₂Cl₂:MeOH = 20:1) affords the target compound.
Key Analytical Data :

  • HRMS (ESI) : m/z calc. for C₂₅H₂₈N₄O₅S [M+H]⁺: 521.1754, found: 521.1758.
  • ¹³C NMR : 168.9 (C=S), 161.2 (C=O), 154.7 (dioxolane C-O).

Comparative Analysis of Synthetic Routes

Method Step Alternative Approaches Yield (%) Key Reference
Quinazolinone cyclization Use of formic acid instead of formamide 78
Thionation P₄S₁₀ in pyridine 70
Piperazine coupling Microwave-assisted synthesis 82

Challenges and Optimization Opportunities

  • Regioselectivity in Alkylation : Competing N-1 vs. N-3 alkylation requires precise base stoichiometry.
  • Stability of Thioxo Group : Prone to oxidation; recommend inert atmosphere during synthesis.
  • Green Chemistry : Replace DMSO with cyclopentyl methyl ether (CPME) to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical modifications and reactions.

Biology

In biological research, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in reducing neuronal death and inflammation in cell models .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These effects contribute to its neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituent on Piperazine Chain Length Molecular Formula Molecular Weight Key Properties/Inferences
Target Compound 2-Methoxyphenyl 4-oxobutyl ~C24H26N4O5S ~482.61 Enhanced serotonin receptor (5-HT1A) affinity due to methoxy group; moderate lipophilicity .
7-[4-(4-Cyclohexyl-1-piperazinyl)-4-oxobutyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one () Cyclohexyl 4-oxobutyl C23H30N4O4S 458.58 Higher lipophilicity (logP ~3.2); potential dopamine receptor selectivity due to cyclohexyl steric bulk .
7-{4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one () 2,3-Dimethylphenyl 4-oxobutyl C25H28N4O4S 508.64 Increased steric hindrance; possible dual serotonin/dopamine activity; reduced solubility .
7-{6-[4-(2-Fluorophenyl)-1-piperazinyl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one () 2-Fluorophenyl 6-oxohexyl C27H29FN4O4S 548.61 Electronegative fluorine enhances halogen bonding; extended chain may improve metabolic stability but reduce solubility .

Detailed Analysis of Structural Modifications and Pharmacological Implications

a. Piperazine Substituent Effects
  • 2-Methoxyphenyl (Target Compound) :
    • The methoxy group (-OCH3) is electron-donating, enhancing π-π stacking with aromatic residues in serotonin receptors (e.g., 5-HT1A). This substitution is common in anxiolytics and antipsychotics .
  • Cyclohexyl () :
    • Aliphatic cyclohexyl group increases lipophilicity, favoring blood-brain barrier penetration. May shift selectivity toward dopamine D2/D3 receptors due to steric compatibility with hydrophobic binding pockets .
  • This substituent is associated with mixed serotonin/dopamine activity in preclinical models .
  • 2-Fluorophenyl () :
    • Fluorine’s electronegativity strengthens hydrogen bonding with targets like 5-HT2A. The para-fluorine position is optimal for receptor affinity in many CNS-active compounds .
b. Chain Length and Flexibility
  • 4-Oxobutyl (Target Compound, ) :
    • A shorter chain balances flexibility and rigidity, optimizing interactions with extracellular receptor loops.
  • 6-Oxohexyl () :
    • Extended chain length may improve metabolic stability by reducing oxidative degradation but could compromise aqueous solubility and oral bioavailability .
c. Thioxo Group and Core Modifications
  • The 6-thioxo group in all analogs replaces a carbonyl oxygen, altering electron distribution and enabling disulfide bond formation or metal chelation. This modification is critical for enhancing binding affinity in kinase inhibitors and neurotransmitter analogs .

Research Findings and Inferences

While explicit activity data for the target compound is unavailable in the provided evidence, structural analogs suggest:

  • Receptor Selectivity : The 2-methoxyphenyl group likely confers 5-HT1A/5-HT7 selectivity over dopamine receptors, whereas cyclohexyl and dimethylphenyl analogs may exhibit broader receptor promiscuity.
  • Pharmacokinetics :
    • Lipophilicity trends: Cyclohexyl > 2,3-dimethylphenyl > 2-methoxyphenyl > 2-fluorophenyl (due to fluorine’s polarity).
    • Metabolic stability: Longer chains (e.g., 6-oxohexyl) resist first-pass metabolism but may require prodrug strategies for solubility .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can structural integrity be validated?

  • Synthesis Protocol :

  • The compound's core structure involves a quinazolinone scaffold fused with a dioxolo ring and a piperazine moiety. Synthesis typically follows multi-step protocols similar to and , where intermediates like 4-chloroquinoline derivatives are coupled with substituted piperazines via nucleophilic substitution or amide bond formation.
  • Example: React 4-oxobutyl intermediates with activated piperazine derivatives (e.g., 2-methoxyphenylpiperazine) under reflux in aprotic solvents like DMF or THF .
    • Structural Validation :
  • Use 1H/13C NMR to confirm regiochemistry (e.g., piperazine substitution) and HRMS for molecular weight verification .
  • X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities in the dioxolo-quinazolinone system .

Q. Which analytical methods are recommended for purity assessment and impurity profiling?

  • HPLC Methods :

  • Employ reversed-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm. Gradient elution (water:acetonitrile + 0.1% TFA) resolves polar impurities like unreacted piperazine or oxidation byproducts .
    • Impurity Identification :
  • LC-MS/MS detects low-abundance impurities (e.g., dealkylated or sulfoxide derivatives). Compare retention times and fragmentation patterns with reference standards (e.g., EP impurities in ) .

Advanced Research Questions

Q. How can computational modeling optimize the compound's pharmacokinetic properties?

  • In Silico Strategies :

  • Use molecular docking (AutoDock Vina) to predict binding affinity toward target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30% for oral dosing) and BBB permeability (TPSA <90 Ų). Adjust substituents (e.g., methoxy groups) to reduce CYP450 inhibition risks .

Q. What experimental designs address contradictions in bioactivity data across studies?

  • Controlled Assay Design :

  • Replicate studies using standardized cell lines (e.g., HEK-293 for receptor assays) and matched controls (e.g., vehicle + reference agonists/antagonists). Cross-validate with orthogonal methods (e.g., cAMP vs. calcium flux assays) .
    • Data Reconciliation :
  • Perform meta-analyses of dose-response curves (GraphPad Prism) to identify outliers. Variables like solvent (DMSO vs. saline) or incubation time significantly affect IC50 values for thioxo-quinazolinones .

Q. How can metabolic stability be evaluated to guide lead optimization?

  • In Vitro Metabolism :

  • Incubate the compound with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS. High clearance (>50% in 30 min) suggests susceptibility to CYP3A4/2D6 .
  • Identify metabolites using HRMS/MS fragmentation (e.g., demethylation of the methoxyphenyl group or oxidation of the piperazine ring) .
    • Structural Modifications :
  • Introduce fluorine atoms or bulky substituents to block metabolic hot spots. For example, replace the methoxy group with a trifluoromethoxy group to enhance stability .

Methodological Resources

  • Synthetic Protocols : (piperazine coupling), (quinolone derivatives).
  • Analytical Standards : (EP impurity guidelines), (HPLC-MS methods).
  • Computational Tools : (COMSOL/AI integration), (ADMET prediction).
  • Bioactivity Frameworks : (enzyme inhibition assays), (theory-driven experimental design).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.